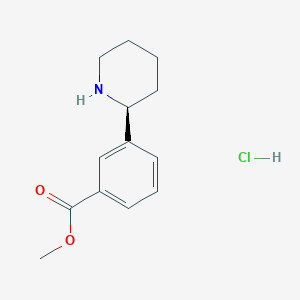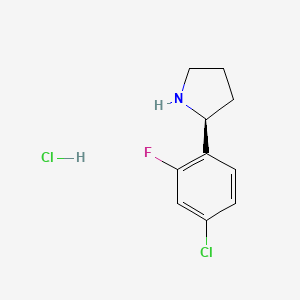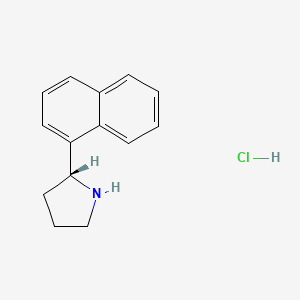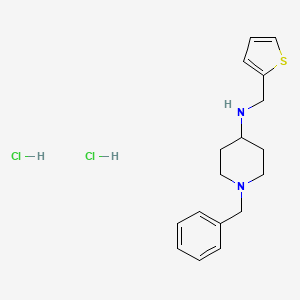
Oxygen(2-);ruthenium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxygen(2-);ruthenium(4+), also known as ruthenium(IV) oxide or ruthenium dioxide, is a chemical compound with the formula RuO₂. It is a black crystalline solid that is commonly used as a catalyst in various chemical reactions. Ruthenium(IV) oxide is known for its high stability and excellent catalytic properties, making it a valuable material in both industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(IV) oxide can be synthesized through several methods. One common method involves the oxidation of ruthenium metal or ruthenium(III) chloride with oxygen or air at high temperatures. Another method includes the thermal decomposition of ruthenium(III) nitrate or ruthenium(III) hydroxide. The reaction conditions typically involve temperatures ranging from 300°C to 800°C .
Industrial Production Methods: In industrial settings, ruthenium(IV) oxide is often produced by the oxidation of ruthenium metal in the presence of oxygen at elevated temperatures. This process is carried out in large-scale reactors to ensure efficient production. The resulting ruthenium(IV) oxide is then purified and processed into various forms, such as powders or thin films, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions: Ruthenium(IV) oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as a catalyst in oxidation reactions, such as the oxygen evolution reaction (OER) and the oxidation of organic substrates .
Common Reagents and Conditions: In oxidation reactions, ruthenium(IV) oxide is often used in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve acidic or neutral pH and temperatures ranging from room temperature to 100°C .
Major Products Formed: The major products formed from reactions involving ruthenium(IV) oxide depend on the specific reaction and substrates used. For example, in the oxygen evolution reaction, the primary product is molecular oxygen (O₂). In the oxidation of organic substrates, the products can include various oxidized organic compounds, such as alcohols, aldehydes, and carboxylic acids .
Scientific Research Applications
Ruthenium(IV) oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various oxidation reactions and as an electrode material in electrochemical cells. In biology and medicine, ruthenium(IV) oxide is being explored for its potential use in drug delivery systems and as an anticancer agent .
In industry, ruthenium(IV) oxide is used in the production of electronic components, such as resistors and capacitors, due to its excellent electrical conductivity. It is also used in the development of sensors and as a catalyst in the production of chemicals and fuels .
Mechanism of Action
The mechanism by which ruthenium(IV) oxide exerts its effects is primarily through its catalytic properties. As a catalyst, it facilitates the transfer of electrons in oxidation-reduction reactions, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application. For example, in the oxygen evolution reaction, ruthenium(IV) oxide facilitates the formation of molecular oxygen by promoting the oxidation of water molecules .
Comparison with Similar Compounds
Ruthenium(IV) oxide is often compared with other transition metal oxides, such as iridium(IV) oxide and osmium(IV) oxide, due to their similar catalytic properties. ruthenium(IV) oxide is unique in its combination of high stability, excellent catalytic activity, and relatively low cost. This makes it a preferred choice in many applications where cost and performance are critical factors .
List of Similar Compounds:- Iridium(IV) oxide (IrO₂)
- Osmium(IV) oxide (OsO₂)
- Platinum(IV) oxide (PtO₂)
- Palladium(IV) oxide (PdO₂)
These compounds share similar catalytic properties but differ in terms of stability, cost, and specific applications .
Properties
IUPAC Name |
oxygen(2-);ruthenium(4+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Ru/q2*-2;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLQCERGRSPHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Ru+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














